![molecular formula C8H4BrN3 B8135700 4-Bromopyrazolo[1,5-a]pyridine-3-carbonitrile](/img/structure/B8135700.png)
4-Bromopyrazolo[1,5-a]pyridine-3-carbonitrile
Overview
Description
4-Bromopyrazolo[1,5-a]pyridine-3-carbonitrile is a useful research compound. Its molecular formula is C8H4BrN3 and its molecular weight is 222.04 g/mol. The purity is usually 95%.
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Scientific Research Applications
Precursor for Polyheterocyclic Systems : 3-Amino-5-bromo-4,6-dimethyl-1H-pyrazolo[3,4-b]pyridine, a compound related to 4-Bromopyrazolo[1,5-a]pyridine-3-carbonitrile, is used as a precursor for synthesizing new polyheterocyclic ring systems, which are significant in medicinal chemistry (Abdel‐Latif, Mehdhar, & Abdel-Ghani, 2019).
Drug Discovery : A microwave-assisted reaction involving a similar compound produces novel 7-arylamino-substituted 4-aminopyrazolo[1,5-a][1,3,5]triazine-8-carbonitriles, which are suitable for drug discovery processes (Lim, Luna, & Dolzhenko, 2015).
Structural Analysis : The pyrazolopyridine ring system of a related compound is twisted out of the plane by about 20 degrees, resulting in a nearly planar system, which is important for understanding the molecular geometry and interactions in chemical synthesis (Sarkhel et al., 2000).
Antibacterial Activity : Novel 4-Pyrrolidin-3-cyanopyridine derivatives exhibit promising antibacterial activity against various bacteria, which is crucial for the development of new antibiotics (Bogdanowicz et al., 2013).
Synthesis of Pyrazoloazines : A study presents a convenient synthetic approach for creating new condensed pyrazoloazines based on pyrazolo[3,4-b]pyridine, offering a new tool for synthetic chemists (El‐Emary, 1999).
Synthesis of Pyrazolonaphthyridine Derivatives : Polyfunctionally substituted pyrazolonaphthyridine and other derivatives were synthesized using 6-aminopyrazolo[3,4-b]pyridine-5-carbonitrile, showing the versatility of these compounds in organic synthesis (Aly, 2006).
Antimicrobial and Antioxidant Properties : Novel pyridine and fused pyridine derivatives have shown promising antimicrobial and antioxidant properties, which are essential for new drug development (Flefel et al., 2018).
properties
IUPAC Name |
4-bromopyrazolo[1,5-a]pyridine-3-carbonitrile | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4BrN3/c9-7-2-1-3-12-8(7)6(4-10)5-11-12/h1-3,5H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LPGNTMPITVCHSI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN2C(=C(C=N2)C#N)C(=C1)Br | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4BrN3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.04 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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